4-(2,2-Difluoroethoxy)-2-methylpyrimidine

Description

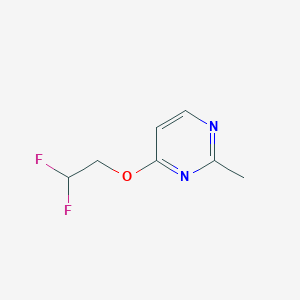

4-(2,2-Difluoroethoxy)-2-methylpyrimidine is a fluorinated pyrimidine derivative characterized by a difluoroethoxy group at position 4 and a methyl group at position 2 of the pyrimidine ring. The fluorine atoms in the ethoxy substituent enhance electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity. Such structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibitors or antimicrobial agents where pyrimidine scaffolds are prevalent .

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-10-3-2-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREGFCIWRVETIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and the need for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine with similar pyrimidine and heterocyclic derivatives:

Functional Group Impact on Bioactivity

- Fluorine Substitution: The 2,2-difluoroethoxy group in the target compound reduces metabolic oxidation compared to non-fluorinated ethoxy analogs (e.g., 2-Ethoxy-4-hydroxy-6-methylpyrimidine), enhancing plasma half-life .

- Methyl vs. Methoxy : The 2-methyl group in the target compound provides steric hindrance without significantly increasing polarity, unlike 4,6-dimethoxy derivatives, which exhibit higher aqueous solubility but reduced membrane permeability .

- Aromatic vs. The target compound’s direct difluoroethoxy attachment simplifies synthesis while maintaining moderate hydrophobicity .

Biological Activity

4-(2,2-Difluoroethoxy)-2-methylpyrimidine (CAS No. 2202327-75-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.

The molecular formula of this compound is , with a molecular weight of 174.15 g/mol. The compound features a pyrimidine ring substituted with a difluoroethoxy group, which is critical for its biological interactions.

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on kinases or phosphatases, affecting cellular signaling.

- Receptor Modulation : It is hypothesized to modulate receptor activity, possibly influencing neurotransmitter systems or hormonal pathways.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several contexts:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating immune responses and inhibiting tumor growth. It has been noted for its ability to reactivate immune responses in tumor microenvironments .

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Properties : Research indicates possible antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Mechanisms : A study published in Cancer Research evaluated the effects of various pyrimidine derivatives on cancer cell lines. It was found that this compound significantly inhibited cell proliferation in certain cancer types .

- Inflammation Model Research : In an experimental model of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic purposes .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 4-Amino-5-methoxymethyl-2-methylpyrimidine | Anticancer | Inhibits tumor growth via apoptosis induction |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine | Anticancer | Modulates immune response |

| 5-Fluorouracil | Anticancer | Inhibits DNA synthesis in rapidly dividing cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.